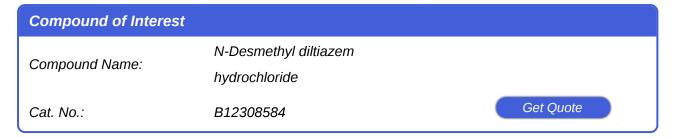


Pharmacological Profile of N-Desmethyl Diltiazem Hydrochloride: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl diltiazem hydrochloride is the principal and pharmacologically active metabolite of diltiazem, a non-dihydropyridine calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Following oral administration, diltiazem undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation mediated by the cytochrome P450 enzyme system, leading to the formation of N-Desmethyl diltiazem.[1] This metabolite contributes to the overall therapeutic and toxicological profile of diltiazem. A thorough understanding of its pharmacological characteristics is therefore essential for a comprehensive evaluation of the parent drug's action and for the development of new chemical entities with similar mechanisms. This technical guide provides an in-depth analysis of the pharmacological profile of N-Desmethyl diltiazem hydrochloride, encompassing its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Pharmacological Profile Mechanism of Action



Like its parent compound, **N-Desmethyl diltiazem hydrochloride** exerts its pharmacological effects primarily by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in cardiac and vascular smooth muscle.[3] By binding to the $\alpha 1$ subunit of the L-type calcium channel, it reduces the probability of the channel being in an open state, thereby decreasing the transmembrane calcium current. This leads to a reduction in intracellular calcium concentration, resulting in:

- Vascular Smooth Muscle Relaxation: Decreased intracellular calcium in arterial smooth muscle cells leads to vasodilation, reducing peripheral vascular resistance and lowering blood pressure.
- Negative Chronotropic and Inotropic Effects: In the heart, the reduced calcium influx slows
 the heart rate (negative chronotropy) and decreases the force of myocardial contraction
 (negative inotropy).[3]

Pharmacodynamics

N-Desmethyl diltiazem retains significant calcium channel blocking activity, although it is generally less potent than diltiazem. Its contribution to the overall pharmacological effect of diltiazem is significant due to its substantial plasma concentrations following diltiazem administration.

Parameter	Test System	Value	Reference
Ca2+ Antagonistic Activity (IC50)	K+-depolarized hamster aorta	2.46 ± 0.38 μM	[4]
CYP3A4 Inhibition (IC50)	Human liver microsomes (Testosterone 6β- hydroxylation)	11 μΜ	[5]
CYP3A4 Inhibition (Ki)	Human liver microsomes	~2 µM	[5]

Pharmacokinetics



N-Desmethyl diltiazem is a major circulating metabolite of diltiazem in humans. Its pharmacokinetic profile is characterized by a longer half-life compared to the parent drug.[2]

Parameter	Value	Reference
Peak Plasma Concentration (Cmax)	42.6 ± 10.0 ng/mL	[2]
Apparent Half-Life (t1/2)	9.4 ± 2.2 hours	[2]
Unbound Fraction in Plasma	0.323 ± 0.035	[2]
AUC Metabolite / AUC Diltiazem Ratio (60 mg single dose)	0.48 ± 0.12	[6]
AUC Metabolite / AUC Diltiazem Ratio (120 mg single dose)	0.45 ± 0.06	[6]

Experimental Protocols Determination of Calcium Channel Blocking Activity using Isolated Aorta

This protocol describes a method to assess the vasorelaxant activity of **N-Desmethyl diltiazem hydrochloride** on isolated arterial rings.[7]

1. Tissue Preparation:

- Humanely euthanize a laboratory animal (e.g., rabbit or rat) according to approved institutional guidelines.
- Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution (KHS).
- Gently remove adherent connective and adipose tissue.
- Cut the aorta into rings of 3-5 mm in length.

2. Mounting in an Organ Bath:

 Mount each aortic ring between two L-shaped stainless steel hooks in a jacketed organ bath containing KHS at 37°C.



- Continuously bubble the KHS with carbogen (95% O2, 5% CO2).
- Connect the upper hook to an isometric force transducer linked to a data acquisition system.
- Apply a resting tension of approximately 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, washing with fresh KHS every 15-20 minutes.
- 3. Viability Check and Pre-contraction:
- Assess tissue viability by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).
- After washout and return to baseline, induce a stable, submaximal contraction with a
 vasoconstrictor agent such as phenylephrine (e.g., 10⁻⁶ M).
- 4. Cumulative Concentration-Response Curve:
- Once a stable contraction plateau is achieved, add N-Desmethyl diltiazem hydrochloride to the organ bath in a cumulative manner, with increasing concentrations (e.g., half-log increments).
- Allow the response to each concentration to reach a steady state before adding the next.
- Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
- 5. Data Analysis:
- Plot the percentage of relaxation against the logarithm of the molar concentration of N-Desmethyl diltiazem hydrochloride.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that produces 50% of the maximal relaxation).

HPLC-based Quantification in Human Plasma

This protocol outlines a method for the simultaneous determination of diltiazem and its metabolites, including N-Desmethyl diltiazem, in human plasma.[8]

- 1. Sample Preparation (Liquid-Liquid Extraction):
- To 1 mL of human plasma in a centrifuge tube, add an internal standard (e.g., diazepam).
- Add a suitable extraction solvent mixture, such as hexane:chloroform:isopropanol (60:40:5, v/v/v).







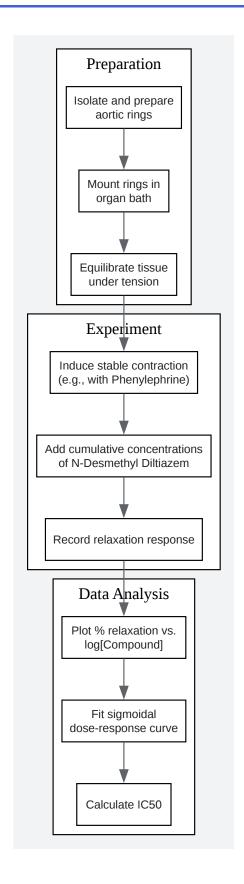
- Vortex the mixture for a specified time (e.g., 2 minutes) and then centrifuge to separate the layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase.
- 2. Chromatographic Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: A reversed-phase C18 column (e.g., Spherisorb C18).
- Mobile Phase: A mixture of methanol and water (e.g., 80:20, v/v) containing a modifier like triethylamine (e.g., 2.8 mM).
- Flow Rate: 1.2 mL/min.
- Detection: UV absorbance at 239 nm.
- Injection Volume: 50 μL.
- 3. Calibration and Quantification:
- Prepare a series of calibration standards by spiking blank plasma with known concentrations
 of N-Desmethyl diltiazem hydrochloride and the internal standard.
- Process these standards alongside the unknown samples.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
- Determine the concentration of N-Desmethyl diltiazem in the unknown samples by interpolation from the calibration curve.

Visualizations









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